molecular formula C12H14ClN3O2S2 B14938225 Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- CAS No. 1553-52-2

Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro-

Cat. No.: B14938225
CAS No.: 1553-52-2
M. Wt: 331.8 g/mol
InChI Key: HQLOBCHPCJOPHH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a thiadiazole ring, which is further substituted with a tert-butyl group and a chlorine atom. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which are then cyclized to form the thiadiazole ring . The final product is obtained after purification and characterization using techniques such as NMR, IR, and MS .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- is unique due to the presence of the chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

1553-52-2

Molecular Formula

C12H14ClN3O2S2

Molecular Weight

331.8 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C12H14ClN3O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,15,16)

InChI Key

HQLOBCHPCJOPHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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